molecular formula C22H13NO2 B1606410 2-benzo[f]quinolin-3-ylindene-1,3-dione CAS No. 63216-89-7

2-benzo[f]quinolin-3-ylindene-1,3-dione

Cat. No.: B1606410
CAS No.: 63216-89-7
M. Wt: 323.3 g/mol
InChI Key: WPKTWXFYOAVLHB-UHFFFAOYSA-N
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Description

2-benzo[f]quinolin-3-ylindene-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound is notable for its unique structure, which combines the indene and quinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzo[f]quinolin-3-ylindene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide, followed by cyclization reactions to form the desired heterocyclic structure . The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzo[f]quinolin-3-ylindene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-benzo[f]quinolin-3-ylindene-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzo[f]quinolin-3-ylindene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as monoamine oxidase, by binding to their active sites . This inhibition can lead to an increase in the levels of neurotransmitters, which may have therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzo[f]quinolin-3-ylindene-1,3-dione is unique due to its combined indene and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63216-89-7

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

2-benzo[f]quinolin-3-ylindene-1,3-dione

InChI

InChI=1S/C22H13NO2/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19/h1-12,20H

InChI Key

WPKTWXFYOAVLHB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=CC=CC=C5C4=O

Key on ui other cas no.

63216-89-7

Origin of Product

United States

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